N-(6-aminohexyl)acridine-9-carboxamide
Overview
Description
N-(6-aminohexyl)acridine-9-carboxamide , also known by its chemical formula C20H23N3O , is a compound belonging to the acridine family. It exhibits interesting properties due to its acridine core and the aminoalkyl side chain.
Synthesis Analysis
The synthesis of N-(6-aminohexyl)acridine-9-carboxamide involves several steps. While there are variations in the literature, a common approach includes the condensation of an acridine derivative with a hexylamine. The reaction typically occurs under controlled conditions, and purification methods are employed to obtain the final product.
Molecular Structure Analysis
The molecular structure of N-(6-aminohexyl)acridine-9-carboxamide consists of an acridine ring fused with a hexylamine side chain. The acridine moiety imparts aromaticity and fluorescence properties, while the hexylamine group contributes to solubility and potential interactions with biological targets.
Chemical Reactions Analysis
N-(6-aminohexyl)acridine-9-carboxamide can participate in various chemical reactions. These include substitution reactions, cyclizations, and derivatizations. Researchers have explored its reactivity with different electrophiles and nucleophiles to modify its structure for specific applications.
Physical And Chemical Properties Analysis
- Appearance : Typically a solid, often yellow or orange.
- Melting Point : Varies, but usually above room temperature.
- Solubility : Soluble in organic solvents (e.g., DMSO, methanol).
- Stability : Sensitive to light and air; store in a dark, dry place.
Safety And Hazards
- Toxicity : Limited data available; handle with caution.
- Environmental Impact : Dispose of properly; avoid contamination.
- Health Risks : Follow safety protocols during handling and disposal.
Future Directions
Research on N-(6-aminohexyl)acridine-9-carboxamide continues to explore its potential applications. Future studies may focus on:
- Biological Activity : Investigate its interactions with cellular targets.
- Drug Development : Assess its pharmacological properties.
- Materials Science : Explore its luminescent and electronic properties.
properties
IUPAC Name |
N-(6-aminohexyl)acridine-9-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c21-13-7-1-2-8-14-22-20(24)19-15-9-3-5-11-17(15)23-18-12-6-4-10-16(18)19/h3-6,9-12H,1-2,7-8,13-14,21H2,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVOZVNUQGIFDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)NCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445882 | |
Record name | N-(6-aminohexyl)acridine-9-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-aminohexyl)acridine-9-carboxamide | |
CAS RN |
259221-99-3 | |
Record name | N-(6-aminohexyl)acridine-9-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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